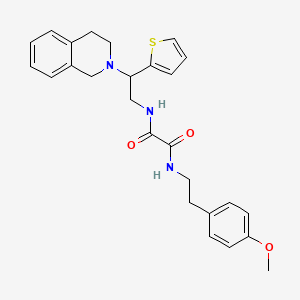

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one, also known as MI-2, is a small molecule inhibitor that has shown promising results in scientific research. MI-2 is a synthetic compound that has been designed to inhibit the activity of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. MI-2 has been shown to be effective in inducing apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Applications De Recherche Scientifique

Photophysical Properties and Sensing Application

A study by Yan et al. (2017) focused on the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, highlighting their potential as colorimetric pH sensors and logic gates. These derivatives, due to their donor-π-acceptor structures, exhibited solid-state fluorescence and solvatochromism, which are crucial for developing novel sensing applications (Yan et al., 2017).

Antimicrobial and Insecticidal Potential

Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. This research underscores the utility of pyrimidine derivatives in the development of new antimicrobial agents (Deohate & Palaspagar, 2020).

Organocatalytic Synthesis for Medicinal Chemistry

Chen et al. (2009) described an enantioselective organocatalytic approach for synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives, which are known for their significant biological activities. This synthesis route facilitates the creation of structurally diverse compounds with potential applications in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Tyrosinase Inhibition and Structural Analysis

Then et al. (2018) explored the synthesis and characterization of phthalimide derivatives for their antityrosinase properties. Their study not only provided insights into the structural basis of enzyme inhibition but also highlighted the potential of these compounds in treating conditions related to melanin overproduction, such as hyperpigmentation (Then et al., 2018).

Antiphlogistic Activity

Bruno et al. (1999) investigated a series of N-substituted amino acids with complex pyrimidine structures, which demonstrated significant antiinflammatory activity. This research contributes to the development of new antiinflammatory agents with improved efficacy and safety profiles (Bruno et al., 1999).

Propriétés

IUPAC Name |

3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-15-7-9-17(10-8-15)19-12-21(26)24(14-23-19)13-22(27)25-16(2)11-18-5-3-4-6-20(18)25/h3-10,12,14,16H,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEILWOLVICZRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2921167.png)

![(2R,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/no-structure.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2921173.png)

![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2921176.png)

![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2921180.png)

![Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2921183.png)

![N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2921186.png)